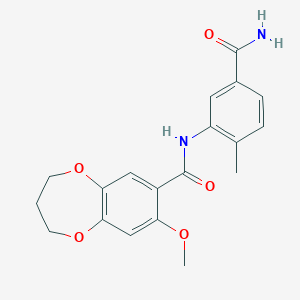![molecular formula C21H20ClN5O B11248956 6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B11248956.png)
6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is a complex organic compound that features a piperazine ring substituted with a 4-chlorobenzoyl group and a pyridazine ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine.
Introduction of the 4-chlorobenzoyl group: This step involves the acylation of the piperazine ring using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the pyridazine ring: This can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.
Coupling of the pyridazine and piperazine rings: This step involves the reaction of the 4-chlorobenzoyl-substituted piperazine with the phenyl-substituted pyridazine under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used to study the interactions of piperazine and pyridazine derivatives with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, while the pyridazine ring can interact with enzymes involved in metabolic pathways. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar structure but with a pyrazine ring instead of a pyridazine ring.
4-(1-piperazinyl)aniline: This compound features a piperazine ring substituted with an aniline group.
Uniqueness
6-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine is unique due to the combination of its piperazine and pyridazine rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H20ClN5O |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
[4-(6-anilinopyridazin-3-yl)piperazin-1-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C21H20ClN5O/c22-17-8-6-16(7-9-17)21(28)27-14-12-26(13-15-27)20-11-10-19(24-25-20)23-18-4-2-1-3-5-18/h1-11H,12-15H2,(H,23,24) |
InChI Key |
GFRKHTXKDXTMGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11248878.png)
![7-(4-Propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11248886.png)
![N-(2-methylphenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11248893.png)
![6,7-dimethyl-N-{2-[(2-methylpropyl)carbamoyl]phenyl}-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11248908.png)

![ethyl 4-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11248918.png)
![N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11248921.png)
![Methyl 2-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate](/img/structure/B11248925.png)
![6-chloro-N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248928.png)
![N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11248931.png)
![N-Cyclopentyl-2-{[6-(furan-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11248947.png)
![N-(3-chloro-4-fluorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248955.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248964.png)
![N-(2,4-Dimethylphenyl)-2-{[6-(pyridin-3-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11248967.png)
